(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine
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Overview
Description
(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a fluorinated amine compound. Fluorinated compounds are known for their unique properties, such as high thermal stability and resistance to degradation, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine typically involves the following steps:
Fluorination: The addition of fluorine atoms to the cyclobutyl ring, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine can be used as a building block for the synthesis of more complex fluorinated compounds.
Biology
In biological research, fluorinated amines are often used as probes or inhibitors due to their ability to interact with biological molecules in unique ways.
Medicine
In medicine, such compounds may be explored for their potential as pharmaceuticals, particularly in areas where fluorination can enhance the metabolic stability and bioavailability of drugs.
Industry
In industry, fluorinated compounds are used in the production of high-performance materials, such as polymers and coatings, due to their resistance to heat and chemical degradation.
Mechanism of Action
The mechanism of action of (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine would depend on its specific application. In general, fluorinated amines can interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine
- (2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)butan-1-amine
Uniqueness
(2R)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is unique due to its specific fluorination pattern and the presence of the cyclobutyl ring, which can impart distinct chemical and physical properties compared to other fluorinated amines.
Properties
IUPAC Name |
(2R)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F4N/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5H,2-3,12H2,1H3/t4-,5?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKZKNPYKSSTL-ROLXFIACSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CC(C1(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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